molecular formula C12H8Cl3NO2S B1179893 Thiosulfonated sulfurized nitrophenols CAS No. 1326-86-9

Thiosulfonated sulfurized nitrophenols

Cat. No.: B1179893
CAS No.: 1326-86-9
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Description

Thiosulfonated sulfurized nitrophenols are a class of compounds identified by the Colour Index Constitution Number, C.I. 53196 . These compounds are known for their distinctive blue-black color and are soluble in water . They are primarily used as dyes and have significant applications in various industries.

Biological Activity

Thiosulfonated sulfurized nitrophenols (TSNPs) represent a class of compounds that have garnered attention for their potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with TSNPs.

Chemical Structure and Synthesis

This compound are characterized by the presence of a thiosulfinate or thiosulfonate group attached to a nitrophenolic structure. These compounds are synthesized through various chemical reactions involving sulfur-containing reagents and nitrophenols, which can modify their biological properties significantly.

The biological activity of TSNPs is largely attributed to their electrophilic sulfur atom, which can participate in thiol-disulfide exchange reactions with cellular thiols such as glutathione. This interaction can lead to the formation of reactive oxygen species (ROS), which are crucial in mediating oxidative stress within microbial cells. The resulting oxidative damage can disrupt vital metabolic pathways, including lipid biosynthesis and DNA integrity, making TSNPs effective against various pathogens.

Antimicrobial Activity

Research indicates that TSNPs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : TSNPs have shown high efficacy against this pathogen, with minimum inhibitory concentration (MIC) values reported as low as 0.5 µg/mL for certain derivatives .
  • Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds derived from TSNPs demonstrated synergistic effects when combined with conventional antibiotics, enhancing their overall antibacterial activity .

Case Studies

  • Antibacterial Efficacy : A study evaluated various TSNP derivatives against clinical isolates of MRSA. The results indicated that specific structural modifications, such as increasing the length of alkyl chains attached to the sulfur atom, enhanced antibacterial potency significantly .
  • Oxidative Stress Induction : Another investigation focused on the ability of TSNPs to induce oxidative stress in bacterial cells. The study found that exposure to these compounds led to increased levels of ROS, which correlated with reduced bacterial viability .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected this compound:

Compound NameStructure TypeMIC (µg/mL)Target PathogenMechanism of Action
S,S'-bis(isopropoxy) disulfideDisulfide0.5MRSAInhibition of fatty acid biosynthesis
S,S'-bis(phenylamino) disulfideDisulfide1Francisella tularensisInduction of oxidative stress
Para-nitrophenyl thiosulfinateThiosulfinate2E. coliDisruption of metabolic pathways

Toxicological Profile

While exploring the biological activity of TSNPs, it is essential to consider their toxicological profiles. Studies on nitrophenols indicate potential genotoxic effects; however, the specific toxicity associated with TSNPs remains an area requiring further investigation .

Properties

CAS No.

1326-86-9

Molecular Formula

C12H8Cl3NO2S

Molecular Weight

0

Origin of Product

United States

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